molecular formula C21H21N3O2S B2778495 4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379985-16-5

4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2778495
CAS No.: 2379985-16-5
M. Wt: 379.48
InChI Key: ZWSQIPFVAFLLJO-UHFFFAOYSA-N
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Description

4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperidine and pyridine moieties via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility allows for a wide range of applications in material science.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone
  • (2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-3-yloxymethyl)piperidin-1-yl]methanone
  • (2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-5-yloxymethyl)piperidin-1-yl]methanone

Uniqueness

The uniqueness of 4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-21(19-15-27-20(23-19)17-6-2-1-3-7-17)24-12-4-5-16(13-24)14-26-18-8-10-22-11-9-18/h1-3,6-11,15-16H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSQIPFVAFLLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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